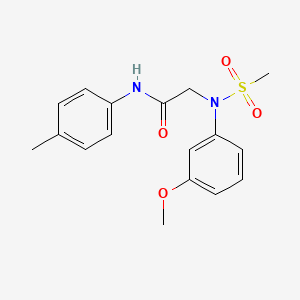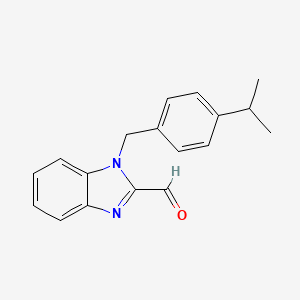![molecular formula C14H12ClNO4 B5861139 {3-chloro-4-[(4-nitrobenzyl)oxy]phenyl}methanol](/img/structure/B5861139.png)
{3-chloro-4-[(4-nitrobenzyl)oxy]phenyl}methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{3-chloro-4-[(4-nitrobenzyl)oxy]phenyl}methanol, also known as CNB-001, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. CNB-001 is a small molecule that has been shown to exhibit neuroprotective properties, making it a promising candidate for the treatment of various neurological disorders.
作用機序
{3-chloro-4-[(4-nitrobenzyl)oxy]phenyl}methanol exerts its neuroprotective effects through various mechanisms of action. It has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and anti-inflammatory responses. {3-chloro-4-[(4-nitrobenzyl)oxy]phenyl}methanol also inhibits the activity of various enzymes involved in the production of reactive oxygen species, which can cause damage to neurons.
Biochemical and Physiological Effects
{3-chloro-4-[(4-nitrobenzyl)oxy]phenyl}methanol has been shown to have a range of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, as well as promote neuronal survival and regeneration. {3-chloro-4-[(4-nitrobenzyl)oxy]phenyl}methanol has also been shown to improve cognitive function and memory in animal models of neurological disorders.
実験室実験の利点と制限
One of the advantages of {3-chloro-4-[(4-nitrobenzyl)oxy]phenyl}methanol is its ability to cross the blood-brain barrier, making it a promising candidate for the treatment of neurological disorders. However, one limitation of {3-chloro-4-[(4-nitrobenzyl)oxy]phenyl}methanol is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several potential future directions for research on {3-chloro-4-[(4-nitrobenzyl)oxy]phenyl}methanol. One area of interest is the potential use of {3-chloro-4-[(4-nitrobenzyl)oxy]phenyl}methanol in the treatment of traumatic brain injury, which is a major cause of disability and death worldwide. Other potential future directions include the use of {3-chloro-4-[(4-nitrobenzyl)oxy]phenyl}methanol in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease, as well as the development of new formulations of {3-chloro-4-[(4-nitrobenzyl)oxy]phenyl}methanol to improve its solubility and bioavailability.
Conclusion
{3-chloro-4-[(4-nitrobenzyl)oxy]phenyl}methanol is a promising candidate for the treatment of various neurological disorders due to its neuroprotective properties. Research has shown that {3-chloro-4-[(4-nitrobenzyl)oxy]phenyl}methanol exhibits a range of biochemical and physiological effects, and has the potential to improve cognitive function and memory. While there are limitations to the use of {3-chloro-4-[(4-nitrobenzyl)oxy]phenyl}methanol in certain experimental settings, there are several potential future directions for research on this compound.
合成法
{3-chloro-4-[(4-nitrobenzyl)oxy]phenyl}methanol can be synthesized through a multi-step process involving the reaction of various chemical reagents. The synthesis typically involves the use of a palladium-catalyzed coupling reaction to form the key intermediate, which is then subjected to further reactions to yield the final product.
科学的研究の応用
{3-chloro-4-[(4-nitrobenzyl)oxy]phenyl}methanol has been extensively studied for its potential therapeutic applications in various neurological disorders. Research has shown that {3-chloro-4-[(4-nitrobenzyl)oxy]phenyl}methanol exhibits neuroprotective properties by reducing oxidative stress and inflammation, as well as promoting neuronal survival and regeneration.
特性
IUPAC Name |
[3-chloro-4-[(4-nitrophenyl)methoxy]phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO4/c15-13-7-11(8-17)3-6-14(13)20-9-10-1-4-12(5-2-10)16(18)19/h1-7,17H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJEMQJCFKBZZAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=C(C=C(C=C2)CO)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-{[5-(4-iodophenyl)-2-furyl]methylene}-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5861069.png)
![N-(4-methylphenyl)-N'-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5861077.png)
![5-(4-morpholinylcarbonyl)-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B5861089.png)

![1-{[(4-methylphenyl)sulfonyl]methyl}-3-nitrobenzene](/img/structure/B5861099.png)
![2,4-dichloro-5-{[(4-methoxyphenyl)amino]sulfonyl}benzoic acid](/img/structure/B5861100.png)
![N-[2-(4-chlorophenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B5861101.png)

![N-[(4-chlorophenyl)sulfonyl]-N-(2-methylphenyl)acetamide](/img/structure/B5861121.png)

![2-[(4-chloro-2-methylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5861145.png)

![methyl 3-[(1,3-benzodioxol-5-ylcarbonyl)amino]-4-methylbenzoate](/img/structure/B5861167.png)